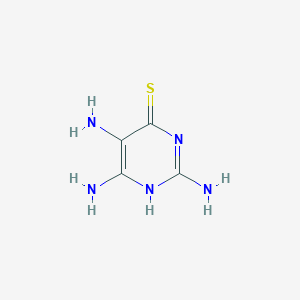

2,5,6-Triaminopyrimidine-4(3H)-thione

Description

Contextual Significance within Pyrimidine (B1678525) and Fused Heterocyclic Chemistry

The pyrimidine ring is a fundamental structural motif found in a vast number of biologically crucial molecules, including nucleic acids (cytosine, thymine, and uracil) and various synthetic drugs. yu.edu.jo Aminopyrimidines, in particular, serve as valuable starting materials for the construction of more complex heterocyclic structures, including bicyclic pyrimidines with pronounced biological activities. nih.gov

Within this context, 2,5,6-Triaminopyrimidine-4(3H)-thione holds a position of notable importance. Its densely functionalized structure, featuring vicinal diamines at the 5- and 6-positions, makes it an ideal building block for the synthesis of fused pyrimidine systems. The primary significance of this compound lies in its utility as a key precursor for the synthesis of pteridines, a class of bicyclic heterocycles formed by the fusion of a pyrimidine ring with a pyrazine (B50134) ring. Pteridines are at the core of numerous biological processes, forming the structural basis for essential cofactors like folic acid and biopterin. nih.govnih.gov The ability to readily access the pteridine (B1203161) scaffold through reactions involving this compound underscores its strategic value in the synthesis of molecules with potential therapeutic applications. nih.gov

Furthermore, the reactivity of the thione group provides an additional avenue for synthetic diversification, allowing for the creation of various sulfur-containing fused heterocycles such as thienopyrimidines. journalijar.comresearchgate.net The strategic placement of its functional groups allows for regioselective reactions, making it a powerful tool for synthetic chemists aiming to construct complex molecular architectures.

Inherent Structural Features and Tautomeric Potential of this compound

The chemical behavior of this compound is dictated by its inherent structural features. The molecule possesses multiple nucleophilic centers, including the three amino groups and the sulfur atom of the thione group. The ortho-diamine arrangement at positions C5 and C6 is particularly significant as it is the key to the cyclocondensation reactions that form fused pyrazine rings.

A critical aspect of the structure of this compound is its potential to exist in different tautomeric forms, primarily exhibiting thione-thiol tautomerism. Tautomerism is the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. In this case, the compound can exist in the thione form (C=S) or the thiol form (C-SH).

Spectroscopic studies and theoretical calculations have shown that for many heterocyclic thiones, the thione form is generally the more stable tautomer, particularly in the solid state and in polar solvents. researchgate.netmdpi.com The stability of the thione tautomer is significant as it influences the compound's reactivity and potential for forming intermolecular hydrogen bonds. nih.gov The predominance of the thione form is often attributed to the greater strength of the C=O and C=S double bonds compared to C=N bonds. The specific tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and pH. jocpr.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H7N5S | PubChem nih.gov |

| Molecular Weight | 157.20 g/mol | PubChem nih.gov |

| CAS Number | 54-19-3 | ChemicalBook chemicalbook.com |

| IUPAC Name | 2,5,6-triamino-1H-pyrimidine-4-thione | PubChem nih.gov |

Overview of Current Research Trajectories and Academic Significance

The academic significance of this compound is demonstrated by its continued use in synthetic organic chemistry to create novel heterocyclic compounds with potential biological activities. Current research trajectories are focused on leveraging this precursor to develop new therapeutic agents and functional materials.

A primary area of research involves its reaction with various dicarbonyl compounds to synthesize a diverse range of substituted pteridines. The classical approach for this is the Gabriel-Isay condensation reaction. This reaction typically involves the condensation of a 1,2-dicarbonyl compound with the 5,6-diaminopyrimidine moiety.

Examples of Pteridine Synthesis from this compound Analogs

| Reactant 1 (Pyrimidine) | Reactant 2 (Dicarbonyl) | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5,6-diaminouracil | α-bromoacetophenones | 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones | DMF, 10 min | Not specified | nih.gov |

| 2,4,6-triaminopyrimidine | Nitromalonaldehyde sodium salt | 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine | Not specified | Not specified | nih.gov |

| 2,4,6-triaminopyrimidine | Ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate | Substituted pyrido[2,3-d]pyrimidine | Diphenyl ether, 195–230 °C | Not specified | nih.gov |

Beyond pteridines, research is also exploring the synthesis of other fused pyrimidine systems. For instance, pyrimidine thione derivatives are used to create pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines, and various thienopyrimidines, many of which have shown promising antimicrobial activities. journalijar.comresearchgate.net

The academic interest also extends to the development of novel photosensitizers. Thionation of nucleobase analogs, including pyrimidine derivatives, is a strategy being explored to create heavy-atom-free photosensitizers for applications such as photodynamic therapy. These thionated compounds can efficiently generate reactive oxygen species upon irradiation. rsc.org The unique electronic properties conferred by the thione group make this compound and related compounds interesting candidates for such advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-triamino-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5S/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWNMYAKKPLPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=NC1=S)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495324 | |

| Record name | 2,5,6-Triaminopyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-19-3 | |

| Record name | 2,5,6-Triaminopyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,5,6 Triaminopyrimidine 4 3h Thione

Direct Synthesis Routes to 2,5,6-Triaminopyrimidine-4(3H)-thione

The direct synthesis of this compound is not commonly detailed as a single-step process. Instead, it is typically achieved through a multi-step sequence starting from simpler acyclic precursors. A prevalent strategy involves the initial construction of a related pyrimidine (B1678525) ring, followed by the introduction of the necessary functional groups.

A key intermediate in this pathway is 2,4,6-Triaminopyrimidine . This can be synthesized by the condensation of malononitrile (B47326) with a guanidine (B92328) salt google.com. The 2,4,6-Triaminopyrimidine is then subjected to nitrosation at the C5 position, typically using sodium nitrite (B80452) in an acidic medium like acetic acid, to yield 5-nitroso-2,4,6-triaminopyrimidine google.com.

The critical step is the reduction of the nitroso group to a primary amine, which forms the 2,4,5,6-tetraaminopyrimidine (B94255) core. This reduction is often performed on the oxygen analog, 2,4-diamino-5-nitroso-6-hydroxypyrimidine , using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents such as sodium dithionite (B78146) or sodium sulfide (B99878) google.com. This yields 2,5,6-Triaminopyrimidin-4(1H)-one google.comnih.gov.

The final step is the conversion of the C4-oxo group to a thione. This thionation is a standard transformation in heterocyclic chemistry, often accomplished by heating the pyrimidinone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in a high-boiling solvent such as pyridine (B92270) or dioxane. This two-step process—reduction of the nitroso precursor followed by thionation—represents the most established route to obtaining this compound.

Alternatively, modern approaches to synthesizing highly substituted triaminopyrimidines include acid-catalyzed [2+2+2] cycloadditions between two cyanamide (B42294) molecules and one ynamide, offering a regioselective route to the core structure rsc.org.

Synthesis of Analogs and Derivatives from this compound Precursors

The reactivity of this compound allows for the synthesis of a wide array of analogs and derivatives through functionalization of the pyrimidine ring or transformation of the thione group.

Functionalization of the pyrimidine ring itself, once the core is formed, can be challenging. A more common strategy is to introduce desired substituents by using appropriately substituted starting materials during the initial pyrimidine synthesis. For instance, the Biginelli reaction and its variations allow for the condensation of a β-dicarbonyl compound, an aldehyde, and a (thio)urea derivative to construct a diverse range of dihydropyrimidines and their thione analogs researchgate.netresearchgate.net. By selecting substituted aldehydes or β-ketoesters, a variety of functionalized pyrimidine-thiones can be prepared.

The thione moiety in this compound is a versatile functional group that can undergo several key transformations.

S-Alkylation: The sulfur atom is nucleophilic and can be readily alkylated. For example, reacting 5,6-diamino-1-methylthiouracil with phenacyl bromides leads to S-alkylation, forming 2-((2-oxo-2-arylethyl)thio)pyrimidin-4(1H)-ones mdpi.com. This reaction proceeds via nucleophilic attack of the thiol tautomer on the electrophilic carbon of the alkyl halide.

Oxidative Cyclization: The thione can participate in cyclization reactions. For instance, treatment with electrophilic reagents can lead to the formation of fused thiazolo[3,2-a]pyrimidine systems researchgate.net.

The table below summarizes typical transformations of the thione group in related pyrimidine systems.

| Starting Material | Reagent | Product Type | Reference |

| 5,6-Diamino-1-methyl-2-thiouracil | Phenacyl bromide | S-Alkylated Pyrimidinone | mdpi.com |

| Pyrimidinethione derivative | Ethyl chloroacetate | Thiazolopyrimidine | researchgate.net |

Regioselective Transformations and Cascade Reactions Involving this compound

The adjacent amino groups at the C5 and C6 positions make this compound an ideal substrate for condensation and cyclization reactions to form fused heterocyclic systems.

The condensation of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds is a cornerstone of pteridine (B1203161) synthesis, known as the Isay reaction, which is mechanistically related to the Viscontini reaction for pterin (B48896) synthesis. In this reaction, the more nucleophilic 5-amino group typically attacks one of the carbonyl carbons, followed by intramolecular cyclization involving the 6-amino group and the second carbonyl carbon, and subsequent dehydration to form the pyrazine (B50134) ring of the pteridine system derpharmachemica.com.

A variety of carbonyl compounds can be used, including glyoxal, 2-oxopropanal (methylglyoxal), and other α-ketoaldehydes, leading to the corresponding 7-substituted or unsubstituted pteridines thieme-connect.de. The reaction conditions, such as pH and temperature, can influence the regioselectivity and yield of the product. For example, the condensation of 2-phenylpyrimidine-4,5,6-triamine with 2-oxopropanal in the presence of potassium acetate (B1210297) and acetic acid yields the corresponding 7-methylpteridine (B15052687) derivative thieme-connect.de.

Beyond pteridines, this compound and its precursors are used to construct other important fused heterocycles.

Pteridines: As mentioned, the reaction with α-dicarbonyl compounds is a primary route to pteridines derpharmachemica.comthieme-connect.de. For instance, reacting 5,6-diaminopyrimidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) provides a direct pathway to pteridine derivatives derpharmachemica.com. Solvent-free fusion techniques have also been employed to synthesize 6-arylpteridines from 5,6-diaminothiouracils and phenacyl bromides, showcasing an efficient and environmentally friendly approach mdpi.com.

Thiadiazolopyrimidines: The synthesis of fused systems containing a thiadiazole ring is another important application. These compounds can be prepared from pyrimidine-thione precursors. For example, a microwave-assisted route can be used to prepare thiadiazolothienopyrimidines, which are analogs of purines with a range of biological activities researchgate.net. The synthesis often involves the reaction of a pyrimidine-thione with reagents like chloroacetic acid, followed by further cyclization steps researchgate.net.

The table below illustrates examples of cyclization reactions starting from diaminopyrimidine precursors.

| Pyrimidine Precursor | Reagent | Fused System Formed | Reference |

| 2-Phenylpyrimidine-4,5,6-triamine | 2-Oxopropanal | Pteridine | thieme-connect.de |

| 5,6-Diaminopyrimidin-4(3H)-one | Glyoxal bis(sodium hydrogen sulfite) | Pteridine | thieme-connect.de |

| 5,6-Diamino-1,3-dimethyl-2-thiouracil | Phenacyl bromide | Pteridine | mdpi.com |

| 2-Amino-6-methyl-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carbonitrile | Carbon disulfide, then Hydrazine Hydrate | Thiadiazolothienopyrimidine | researchgate.net |

Synthetic Applications as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of reactive sites within this compound, particularly the vicinal diamines at the 5- and 6-positions, the amino group at the 2-position, and the thione group at the 4-position, allows for a variety of cyclization and condensation reactions. These transformations lead to the formation of fused heterocyclic systems, most notably purines, pteridines, and thiazolopyrimidines.

Synthesis of Purine (B94841) Derivatives

The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine (B145471) precursor. researchgate.netchemicalbook.comnih.gov In this reaction, the 4,5-diamino functionality of the pyrimidine ring reacts with a one-carbon unit to form the fused imidazole (B134444) ring of the purine.

A prominent example of this is the synthesis of 6-Thioguanine , an important antimetabolite drug used in cancer chemotherapy. researchgate.net By reacting this compound with a suitable one-carbon source, such as formic acid or a derivative, the purine ring system is annulated onto the pyrimidine core. The thione group at the 4-position of the starting material is retained, yielding the final thioguanine product.

Interactive Data Table: Synthesis of Purine Derivatives

| Product | Starting Material | Reagents | Reaction Type | Reference |

| 6-Thioguanine | This compound | Formic Acid | Traube Purine Synthesis | researchgate.net |

| Guanine | 2,5,6-Triaminopyrimidin-4-one | Formic Acid | Traube Purine Synthesis | researchgate.net |

Synthesis of Pteridine Derivatives

The Gabriel-Isay condensation is a fundamental method for the synthesis of pteridines, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. mdpi.com The reaction proceeds through the formation of a dihydropteridine intermediate, which can then be oxidized to the aromatic pteridine.

This compound and its oxygen analog, 2,5,6-triaminopyrimidin-4-one, are excellent substrates for this reaction. mdpi.comnih.gov The choice of the 1,2-dicarbonyl compound, such as glyoxal, diacetyl, or substituted benzils, allows for the introduction of various substituents at the 6- and 7-positions of the resulting pteridine ring. This versatility is crucial for the synthesis of a wide range of pteridine derivatives with diverse chemical properties and biological activities. For instance, the condensation of 2,5,6-triaminopyrimidin-4-one with a sugar-derived phenylhydrazone leads to the formation of 2-aminopteridin-4(3H)-one derivatives with a polyhydroxyalkyl side chain. nih.gov

Interactive Data Table: Synthesis of Pteridine Derivatives

| Product | Starting Material | Reagents | Reaction Type | Reference |

| 2-Aminopteridin-4(3H)-one derivatives | 2,5,6-Triaminopyrimidin-4-one | Phenylhydrazone of a sugar | Gabriel-Isay Condensation | nih.gov |

| 6,7-Disubstituted Pteridines | 4,5-Diaminopyrimidine | 1,2-Dicarbonyl compounds (e.g., glyoxal, diacetyl) | Gabriel-Isay Condensation | mdpi.com |

Synthesis of Thiazolopyrimidine Derivatives

The presence of the thione group in conjunction with an adjacent amino group in this compound opens up pathways for the synthesis of thiazolopyrimidines. This class of fused heterocycles is of significant interest in medicinal chemistry. The general strategy involves the reaction of the pyrimidine-thione with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. nih.gov

The reaction typically proceeds via initial S-alkylation of the thione group, followed by an intramolecular cyclization involving one of the amino groups to form the thiazole (B1198619) ring. This annulation results in the formation of a thiazolo[5,4-d]pyrimidine (B3050601) scaffold. The specific substitution pattern on the final product is determined by the nature of the α-halocarbonyl reagent and the reaction conditions employed. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general reactivity pattern of aminothiouracils strongly supports this synthetic route. nih.gov

Interactive Data Table: Synthesis of Thiazolopyrimidine Derivatives

| Product | Starting Material | Reagents | Reaction Type | Reference |

| Thiazolo[5,4-d]pyrimidine derivatives | This compound | α-Haloketones/α-Haloesters | S-alkylation followed by cyclization | nih.gov |

| 7-Amino-thiazolo[5,4-d]pyrimidine derivatives | 2-Aminothiole derivative | Arylacetylchloride | Cyclocondensation | nih.gov |

Elucidation of Tautomerism and Conformational Dynamics of 2,5,6 Triaminopyrimidine 4 3h Thione

Thiol-Thione Tautomerism within the Pyrimidine-4(3H)-thione Scaffold.researchgate.net

The 2,5,6-Triaminopyrimidine-4(3H)-thione molecule can exist in two primary tautomeric forms: the thione (lactam) form and the thiol (lactim) form. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom within the pyrimidine (B1678525) ring. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH). The equilibrium between these two forms is a critical aspect of the molecule's chemistry. In many similar heterocyclic systems, the thione form is found to be the more stable tautomer. ias.ac.in

Spectroscopic techniques provide invaluable insights into the tautomeric equilibrium of pyrimidine-4(3H)-thione derivatives. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed to identify the dominant tautomeric form in different states.

In the solid state and in solutions, the thione tautomer is often predominant for related compounds. ias.ac.in The presence of a strong absorption band in the IR spectrum corresponding to the C=S stretching vibration, and the absence of a significant S-H stretching band, would suggest the dominance of the thione form. Conversely, the presence of an S-H stretching vibration would indicate the existence of the thiol tautomer. science.gov

UV-Vis spectroscopy is also a powerful tool for studying tautomerism. The two tautomers typically exhibit distinct absorption maxima (λmax). For analogous compounds, the thione form generally absorbs at a longer wavelength compared to the thiol form. jocpr.com

Table 1: General Spectroscopic Features for Thiol-Thione Tautomers in Pyrimidine Derivatives

| Spectroscopic Method | Thione Form Feature | Thiol Form Feature |

| Infrared (IR) | Presence of C=S stretching vibration | Presence of S-H stretching vibration |

| ¹H NMR | Signal for N-H proton | Signal for S-H proton |

| ¹³C NMR | Signal for C=S carbon | Signal for C-S carbon |

| UV-Visible | Typically longer λmax | Typically shorter λmax |

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent and pH. nih.gov The polarity of the solvent can significantly influence the stability of the tautomers. researchgate.net Polar solvents tend to stabilize the more polar thione form through dipole-dipole interactions and hydrogen bonding. researchgate.net In contrast, nonpolar solvents may favor the less polar thiol form. researchgate.net

The pH of the solution also plays a crucial role. In acidic or neutral media, the thione form is generally favored for similar pyrimidinethiones. jocpr.com However, in an alkaline solution, the equilibrium can shift towards the formation of the thiolate anion, which is the conjugate base of the thiol form. jocpr.com This shift occurs due to the deprotonation of the N-H or S-H group.

Theoretical Characterization of Tautomeric Stability and Interconversion Barriers.ias.ac.in

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful means to investigate the relative stabilities of tautomers and the energy barriers for their interconversion. science.govresearchgate.net Theoretical studies on related pyrimidinethione systems have consistently shown that the thione tautomer is energetically more stable than the thiol tautomer in the gas phase and in polar solvents. researchgate.net

These calculations can quantify the energy difference between the tautomers (ΔE) and the activation energy (Ea) for the tautomerization reaction. A higher activation energy indicates a slower interconversion rate. The stability of the tautomers is observed to decrease as the dielectric constant of the solvent increases. researchgate.net

Table 2: Illustrative Theoretical Data for Thiol-Thione Tautomerism in a Model Pyrimidinethione System

| Parameter | Gas Phase | Polar Solvent (e.g., Water) |

| Relative Energy (Thiol vs. Thione) | Thione more stable | Thione significantly more stable |

| Energy Difference (ΔE) | Typically several kcal/mol | ΔE increases in favor of thione |

| Interconversion Barrier (Ea) | Moderate to high | Can be influenced by solvent molecules acting as proton relays |

This table provides illustrative data based on theoretical studies of analogous pyrimidinethione compounds to demonstrate general trends.

Conformational Analysis and Molecular Flexibility Studies

The conformational landscape of this compound is primarily determined by the flexibility of the pyrimidine ring and the rotation of its amino substituents. Quantum-chemical studies on pyrimidine and its derivatives have shown that the pyrimidine ring possesses significant conformational flexibility. researchgate.net The transition from a planar to a non-planar "sofa" conformation often involves a relatively low energy penalty. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2,5,6 Triaminopyrimidine 4 3h Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei. For 2,5,6-Triaminopyrimidine-4(3H)-thione, NMR is crucial for confirming the connectivity of atoms and for studying its tautomeric forms.

Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the amine (NH₂) and amide/thione (NH) protons. The chemical shifts of these protons would be highly dependent on the solvent used, temperature, and the concentration, due to hydrogen bonding and exchange phenomena. The amino groups at positions 2, 5, and 6 would likely appear as broad singlets.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of the C4 carbon, being part of a thiocarbonyl group (C=S), is expected to be significantly downfield, typically in the range of 170-190 ppm. The other carbon atoms in the pyrimidine (B1678525) ring (C2, C5, and C6) would resonate at chemical shifts influenced by the attached amino groups.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: Specific chemical shift values are dependent on solvent and experimental conditions and are not publicly available. The following table is predictive.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| C2-NH₂ | Broad singlet | - | - |

| C5-NH₂ | Broad singlet | - | - |

| C6-NH₂ | Broad singlet | - | - |

| N3-H | Broad singlet | - | - |

| C2 | - | ~150-160 | Singlet |

| C4 | - | ~170-190 | Singlet |

| C5 | - | ~100-115 | Singlet |

| C6 | - | ~140-150 | Singlet |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, although in this specific molecule with many exchangeable protons and few C-H bonds, its utility might be focused on identifying couplings between NH protons and potentially with each other under specific conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would be of limited use for this compound due to the lack of direct C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are close to each other, which can be useful in determining the three-dimensional structure and conformation of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₄H₇N₅S), the expected exact mass of the neutral molecule is approximately 157.0422 g/mol . HRMS would be able to confirm this elemental formula, distinguishing it from other potential isobaric compounds.

Hyphenated Techniques (e.g., LC-MS, UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are particularly useful for analyzing the purity of a sample and for studying complex mixtures. For this compound, LC-MS could be used to separate it from any starting materials, byproducts, or degradation products, with the mass spectrometer providing molecular weight information for each separated component. In studies of thione-thiol tautomerism, LC-MS can be a powerful tool to separate and identify the different tautomers present in a solution. ebi.ac.ukchemicalbook.com The fragmentation pattern obtained from the mass spectrometer can provide valuable structural information. While a detailed fragmentation pathway for this specific molecule is not published, pyrimidine thiones are known to undergo characteristic fragmentation, often involving the loss of small molecules like HCN, NH₃, and the thio-functional group. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Information | Expected Value/Observation |

| HRMS | Exact Mass of [M+H]⁺ | ~158.0495 |

| Elemental Composition | C₄H₈N₅S⁺ | |

| LC-MS/MS | Molecular Ion [M+H]⁺ | m/z 158 |

| Major Fragments | Loss of NH₃, HCN, CS |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching vibrations of the primary amino groups (NH₂) and the secondary amine/amide (NH) group, typically in the region of 3100-3500 cm⁻¹. The C=S stretching vibration, a key indicator of the thione form, is expected to appear in the region of 1100-1250 cm⁻¹. Other important vibrations include the C=C and C=N stretching of the pyrimidine ring in the 1400-1650 cm⁻¹ region and various N-H bending vibrations.

Raman spectroscopy would provide complementary information. The C=S stretching vibration is often a strong and characteristic band in the Raman spectrum. The symmetric vibrations of the pyrimidine ring are also typically Raman active. Comparing the IR and Raman spectra can provide insights into the symmetry of the molecule.

Table 3: Expected IR and Raman Vibrational Bands for this compound Note: Specific frequencies are dependent on the physical state of the sample (solid or solution) and intermolecular interactions.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amino/Amide) | 3100 - 3500 (broad) | 3100 - 3500 |

| C=C / C=N Stretch (Ring) | 1400 - 1650 | 1400 - 1650 |

| N-H Bend | 1550 - 1650 | Weak |

| C=S Stretch | 1100 - 1250 | Strong |

| Ring Breathing Modes | Weaker | Strong |

While a European Commission report on the related compound, 2,5,6-Triamino-4-pyrimidinol sulfate, mentions that a batch was fully characterized by ¹H-NMR, ¹³C-NMR, MS, and IR, the specific data from these analyses are not publicly available within the report. europa.eueuropa.eu Therefore, the detailed experimental spectroscopic analysis of this compound remains a subject for future public research.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular architecture and crystal packing, including specific bond lengths, bond angles, unit cell parameters, and intermolecular interactions, cannot be provided at this time.

While crystallographic studies have been conducted on related pyrimidine derivatives, such as 2,4,6-triaminopyrimidine-1,3-diium dinitrate, these compounds differ in their substitution pattern and ionic state. nih.govresearchgate.net The presence of a thione group at the 4-position and the specific arrangement of three amino groups at the 2, 5, and 6-positions in the target molecule would lead to unique electronic and steric properties, resulting in a distinct crystal packing arrangement. Therefore, data from these related structures cannot be directly extrapolated to accurately describe the solid-state characteristics of this compound.

For a complete understanding of the three-dimensional structure and intermolecular interactions of this compound, experimental determination of its crystal structure through X-ray diffraction analysis is necessary. Such a study would provide invaluable information on:

Molecular Geometry: Precise bond lengths and angles of the pyrimidine ring and its substituents.

Tautomeric Form: Definitive evidence of the dominant tautomer (thione vs. thiol) in the solid state.

Crystal System and Space Group: Fundamental parameters defining the crystal lattice.

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the supramolecular assembly.

Without experimental data, any discussion on the solid-state architecture of this compound would be purely speculative.

Computational and Theoretical Investigations of 2,5,6 Triaminopyrimidine 4 3h Thione

Electronic Structure Calculations and Quantum Chemical Modeling

Electronic structure calculations are fundamental to modern chemistry, providing a lens into the distribution of electrons within a molecule, which dictates its geometry, reactivity, and spectroscopic properties. For 2,5,6-Triaminopyrimidine-4(3H)-thione, these methods can elucidate key characteristics.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. This method is well-suited for studying pyrimidine (B1678525) derivatives. DFT calculations, for instance, have been used to investigate the structural, electronic, and bonding characteristics of various tetrahydropyrimidinone (thione) derivatives, confirming conformations like a twisted boat for the heterocyclic ring. researchgate.net For this compound, DFT can be employed to predict a range of molecular properties.

Table 1: Predicted Molecular Properties of this compound using Computational Methods

| Property | Value | Method/Source |

| Molecular Formula | C4H7N5S | PubChem nih.gov |

| Molecular Weight | 157.20 g/mol | PubChem nih.gov |

| XLogP3 | -1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 157.04221642 Da | PubChem nih.gov |

| Topological Polar Surface Area | 135 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 240 | PubChem nih.gov |

| This table is generated from computationally derived data available in the PubChem database. |

DFT studies on related pyrimidine-thiones have successfully been used to analyze tautomeric stability, vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-vis). nih.gov For example, in studies of other thione-containing heterocycles, DFT calculations have helped to determine that the thione form is often more stable than the thiol tautomer, a phenomenon that can be influenced by solvent effects. nih.govresearchgate.net Similar analyses for this compound would provide fundamental data on its structure, stability, and spectroscopic signatures.

Ab Initio Approaches for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For instance, high-level ab initio methods like CASPT2 (Complete Active Space Perturbation Theory Second Order) have been used to delineate the electronic relaxation mechanisms in related thionated pyrimidine derivatives, which is crucial for understanding their photochemical behavior. rsc.org For this compound, such calculations could provide a benchmark for understanding its excited states and potential photostability, similar to investigations on the related nucleobase ancestor, 2,4,6-triaminopyrimidine.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding how a molecule reacts is key to controlling its chemical transformations. Computational transition state analysis is a powerful technique for mapping out reaction pathways, identifying intermediates, and calculating activation energies. For pyrimidine derivatives, these methods have been used to explain reaction outcomes, such as the mechanisms of cyclocondensation or substitution reactions. nih.govnih.gov

While specific transition state analyses for reactions involving this compound are not extensively documented in the reviewed literature, the methodology is broadly applicable. For example, the synthesis of pyrimidine derivatives often involves multi-step reactions where computational analysis could clarify the formation of intermediates and the preferred reaction pathway. growingscience.com Such studies would be instrumental in optimizing synthetic routes and predicting potential byproducts for this specific compound.

Prediction of Molecular Interactions and Binding Affinities for Non-Clinical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This is widely used in drug discovery to screen for potential inhibitors of protein targets. For pyrimidine derivatives, molecular docking has been extensively applied to predict their binding affinity to various enzymes and proteins. rjptonline.orgmdpi.comnih.gov

For instance, docking studies on pyrimidine-2-thiol (B7767146) derivatives have been used to evaluate their potential as COX enzyme inhibitors. rjptonline.org Similarly, various aminopyrimidine derivatives have been docked into the active sites of protein kinases to explain their inhibitory activity. nih.gov Although specific docking studies of this compound against non-clinical targets are not detailed in the available literature, its structure, rich in hydrogen bond donors and acceptors, makes it a candidate for forming stable interactions within protein binding pockets. Computational screening against a range of non-clinical targets, such as enzymes used in industrial processes or research, could reveal potential binding partners and functions. The binding energy and interaction modes (e.g., hydrogen bonding, hydrophobic interactions) can be quantitatively assessed, guiding further experimental validation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing a detailed view of conformational changes, interactions with the solvent, and the stability of molecular complexes.

Development of Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an experimentally measured property.

While no specific QSPR models for the chemical reactivity of this compound have been identified, the approach is widely used for classes of related compounds. For pyrimidine derivatives, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR focused on biological activity, has been used to build models that predict anticancer or larvicidal activity based on molecular descriptors. These models help in designing new derivatives with enhanced potency. A similar QSPR approach could be developed for the chemical reactivity of aminopyrimidine thiones, which could predict properties like pKa, solubility, or reaction rates based on substituent changes on the pyrimidine core.

Biochemical Relevance and Chemical Applications of 2,5,6 Triaminopyrimidine 4 3h Thione and Its Analogs

Role as a Precursor in the Biosynthesis and Chemical Synthesis of Pterins

Pterins are a class of heterocyclic compounds composed of a pteridine (B1203161) ring system, which structurally consists of a fused pyrimidine (B1678525) and pyrazine (B50134) ring. They are integral to numerous biological functions. The pyrimidine moiety, particularly derivatives like 2,5,6-triaminopyrimidine, serves as a foundational building block for the synthesis of the pteridine core. The chemical synthesis of pterins and their analogs frequently employs the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. Although much of the documented synthesis focuses on the oxygenated analog, 2,5,6-Triaminopyrimidin-4(3H)-one, the thione variant provides a pathway to thiopterins and other sulfur-containing analogs.

The Molybdenum Cofactor (Moco) is an essential cofactor for a majority of molybdenum-containing enzymes, which catalyze critical redox reactions in the metabolism of carbon, nitrogen, and sulfur. The core of Moco is a unique pterin (B48896) derivative called molybdopterin (MPT), which contains a pyranopterin structure and a dithiolene group that chelates the molybdenum atom.

The biosynthesis of Moco is a highly conserved, multi-step enzymatic pathway that begins with guanosine triphosphate (GTP). In this complex process, the pyrimidine ring of GTP is fundamentally rearranged to form an intermediate known as cyclic pyranopterin monophosphate (cPMP). Subsequent enzymatic steps, including sulfur insertion by MPT synthase, convert cPMP into MPT. While 2,5,6-Triaminopyrimidine-4(3H)-thione is not a direct precursor in this natural biosynthetic pathway, the pathway underscores the central role of the pyrimidine scaffold in forming the pterin core of MPT. Chemical synthesis aimed at studying Moco or creating synthetic analogs often utilizes triaminopyrimidine derivatives as starting materials to construct the foundational pteridine ring system.

Table 1: Key Stages in the Biosynthesis of Molybdenum Cofactor (Moco)

| Step | Precursor | Product | Key Transformation |

| 1 | Guanosine Triphosphate (GTP) | Cyclic Pyranopterin Monophosphate (cPMP) | Rearrangement of the guanosine's pyrimidine and ribose portions to form the pyranopterin ring system. |

| 2 | Cyclic Pyranopterin Monophosphate (cPMP) | Molybdopterin (MPT) | Sulfur insertion to form the dithiolene group, catalyzed by MPT synthase. |

| 3 | Molybdopterin (MPT) | Molybdopterin-AMP (MPT-AMP) | Adenylation of the MPT phosphate group. |

| 4 | Molybdopterin-AMP (MPT-AMP) | Molybdenum Cofactor (Moco) | Insertion of molybdate into the dithiolene group. |

The chemical synthesis of pterin analogs is crucial for studying the function of pterin-dependent enzymes and for developing potential therapeutic agents. The classical approach to forming the pteridine ring system is the Gabriel-Isay condensation, which involves reacting a 5,6-diaminopyrimidine with an α,β-dicarbonyl compound.

In this context, this compound serves as a key starting material. The vicinal diamines at the 5 and 6 positions of the pyrimidine ring are poised for cyclization with a suitable dicarbonyl partner to form the pyrazine ring, thus completing the pteridine skeleton. The presence of the thione group at the C4 position allows for the synthesis of 4-thiopterin derivatives, which are valuable for probing the active sites of enzymes that bind pterin cofactors. The sulfur atom can alter the electronic properties and metal-binding capabilities of the resulting pterin analog compared to its oxygenated counterpart.

Exploration of Nucleobase Mimicry and Functional Nucleic Acid Analogs

The structural similarity of pyrimidine derivatives to the natural nucleobases (cytosine, thymine, and uracil) makes them attractive candidates for the design of functional nucleic acid analogs. These synthetic analogs can be used to probe DNA/RNA structure and function, expand the genetic alphabet, or introduce novel properties into oligonucleotides.

The concept of an expanded genetic alphabet involves the creation of synthetic nucleobases that can form a third, unnatural base pair (UBP) within the DNA double helix. nih.gov This research aims to increase the information storage capacity of DNA and to create semi-synthetic organisms with novel functions. nih.govnih.gov The design of these UBPs often relies on principles other than the standard Watson-Crick hydrogen bonding, such as hydrophobic and packing forces. nih.gov

While there is extensive research into various heterocyclic systems for this purpose, the specific use of this compound as a component of an expanded genetic alphabet is not prominently documented in available literature. However, its multifunctional nature, with multiple amino groups and a thione moiety, offers potential handles for further chemical modification to create novel nucleobase analogs. The amino groups could be tailored to form alternative hydrogen bonding patterns, while the thione group introduces different electronic and steric properties compared to natural nucleobases.

The incorporation of a sulfur atom in place of an oxygen atom in a heterocyclic ring, as in a thione, significantly alters the molecule's photophysical properties. Generally, thionated nucleobases and their analogs exhibit a red-shift in their UV-Vis absorption spectra compared to their oxygenated counterparts. This is due to the lower electronegativity of sulfur, which affects the energy levels of the molecular orbitals.

A key feature of many pyrimidine thiones is their very low fluorescence quantum yield. nsf.gov Upon photoexcitation, they tend to undergo rapid and efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). nsf.gov This property makes them effective photosensitizers but poor fluorophores. The efficient population of the long-lived triplet state can be harnessed in applications like photodynamic therapy, where the triplet state energy can be transferred to molecular oxygen to generate reactive singlet oxygen.

The oxygenated analog, 2,5,6-Triaminopyrimidin-4-one, is recognized as a chromophore. nih.gov While specific experimental data for this compound is limited, the general photophysical behavior of thionated pyrimidines suggests it would function as a chromophore with significantly different properties, characterized by strong absorption and efficient triplet state formation.

Table 2: General Photophysical Differences between Pyrimidinones and Pyrimidine-thiones

| Property | Pyrimidin-4-one (Oxygen Analog) | Pyrimidin-4-thione (Sulfur Analog) |

| UV-Vis Absorption | Typically absorbs at shorter UV wavelengths. | Absorption is red-shifted (longer wavelengths). |

| Fluorescence | Can exhibit fluorescence, though often weak. nih.gov | Typically non-fluorescent or has very low fluorescence quantum yield. nsf.gov |

| Intersystem Crossing | Less efficient. | Highly efficient, leading to rapid population of the triplet state. nsf.gov |

| Potential Application | Fluorescent probe (if sufficiently emissive). | Photosensitizer, photodynamic therapy agent. |

Chemical Applications in Material Science and Catalysis

The application of this compound in material science and as a catalyst is not well-documented in publicly available research. However, the structural motifs present in the molecule suggest potential avenues for exploration. The multiple amino groups and the thione functionality provide sites for coordination with metal ions. This suggests that it could serve as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). Metal complexes of a related compound, 4,6-diamino-5-hydroxy-pyrimidine-2-thione, have been synthesized and studied for their antimicrobial properties, indicating the potential of such pyrimidine thiones to form stable metal complexes. researchgate.net

In catalysis, pyrimidine derivatives are often the target of catalytic synthesis methods rather than being used as catalysts themselves. mdpi.com However, the ability to form metal complexes means that catalysts could potentially be designed where this pyrimidine thione acts as a ligand, modulating the electronic and steric environment of a catalytically active metal center. Further research is required to explore these potential applications.

Investigation as Corrosion Inhibitors: Adsorption Mechanisms and Surface Interactions

The compound this compound and its analogs are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The adsorption mechanism is a critical aspect of their inhibitory action and is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the corrosive medium.

The adsorption of pyrimidine derivatives, including aminopyrimidine thiones, on a metal surface is generally understood to occur through the sharing of electrons between the inhibitor molecule and the metal. These molecules possess multiple active centers for adsorption, including the nitrogen atoms of the pyrimidine ring and the amino groups, as well as the sulfur atom of the thione group. The lone pair electrons on these heteroatoms and the π-electrons of the pyrimidine ring can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond.

Studies on analogous compounds, such as pyrimidine-2-thione derivatives, have shown that their adsorption on mild steel surfaces in acidic solutions follows the Langmuir adsorption isotherm. rsc.orgekb.eg This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is often a mix of physical and chemical adsorption (physisorption and chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of covalent bonds through electron sharing. nih.gov The negative values of the standard free energy of adsorption (ΔG°ads) calculated from experimental data indicate the spontaneity of the adsorption process. Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, whereas values around or more negative than -40 kJ/mol suggest chemisorption. nih.gov For many pyrimidine-based inhibitors, the calculated ΔG°ads values fall in a range that suggests a combination of both types of interactions. nih.goviapchem.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide further insight into the adsorption mechanism. iapchem.org These studies help in understanding the relationship between the molecular structure of the inhibitor and its efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are calculated to predict the adsorption behavior. A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher affinity to accept electrons from the metal. A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface. mdpi.com For aminopyrimidine derivatives, the electron densities of both HOMO and LUMO are often localized on the pyrimidine ring, indicating that this part of the molecule is crucial for both electron donation and acceptance. nih.gov

The surface interactions of this compound on a metal surface involve the displacement of water molecules from the surface and the subsequent adsorption of the inhibitor molecules. The presence of multiple amino groups and the thione group enhances the adsorption process due to the increased number of active centers for interaction with the metal. These functional groups can also be protonated in acidic solutions, leading to electrostatic interactions with the negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻). The formation of a stable, adsorbed layer of the inhibitor molecules effectively blocks the active corrosion sites, thereby protecting the metal from the aggressive environment.

Table 1: Adsorption Characteristics of Pyrimidine-Based Corrosion Inhibitors

| Inhibitor Type | Adsorption Isotherm | Type of Adsorption | Key Molecular Features for Adsorption |

|---|---|---|---|

| Pyrimidine-2-thione derivatives | Langmuir | Physisorption and Chemisorption | Nitrogen and sulfur heteroatoms, π-electrons of the pyrimidine ring |

| Aminopyrimidine derivatives | Langmuir | Mixed-type | Amino groups, pyrimidine ring nitrogen atoms |

| Thiazolo[3,2-a]pyrimidine derivatives | Langmuir | Physisorption and Chemisorption | Thiazole (B1198619) and pyrimidine rings, heteroatoms |

Potential in Designing Functional Organic Materials

The unique molecular structure of this compound, featuring multiple reactive functional groups, makes it a promising building block for the design and synthesis of novel functional organic materials. The presence of three amino groups, a pyrimidine ring, and a thione group offers various possibilities for polymerization and modification to create materials with tailored properties for applications in electronics, catalysis, and separation technologies.

The amino groups on the pyrimidine ring can readily participate in condensation reactions with aldehydes or ketones to form Schiff bases, leading to the creation of imine-linked porous organic polymers (POPs) or covalent organic frameworks (COFs). These materials are characterized by their high porosity, large surface area, and excellent thermal and chemical stability. The nitrogen-rich backbone of such polymers derived from triaminopyrimidines can impart basic properties, making them suitable for applications in heterogeneous catalysis. For instance, triaminopyrimidine-based porous organic polymers have been synthesized and shown to be efficient heterogeneous base catalysts for various organic transformations.

Furthermore, the pyrimidine ring itself is an electron-deficient system, which can be exploited in the design of donor-acceptor (D-A) conjugated polymers for organic electronics. By combining the electron-accepting pyrimidine unit with electron-donating moieties, it is possible to tune the optoelectronic properties of the resulting polymers. nih.gov The thione group in this compound can also be a site for further chemical modifications or can influence the electronic properties of the resulting materials. Polymers containing pyrimidine units have been investigated for their potential use in organic photovoltaics and other electronic devices. bendola.com

The self-assembly of this compound molecules through hydrogen bonding and other non-covalent interactions is another avenue for creating functional materials. The multiple amino groups and the thione group can act as hydrogen bond donors and acceptors, facilitating the formation of well-ordered supramolecular structures. These structures could find applications in areas such as molecular recognition and sensing.

The synthesis of pyrimidine-containing polymers has been achieved through various polymerization techniques. For example, a self-catalytic phthalonitrile monomer containing a 2-aminopyrimidine unit has been synthesized and polymerized to yield a high-performance polymer with excellent thermal stability and a high glass-transition temperature. elsevierpure.comresearchgate.net This demonstrates the feasibility of incorporating aminopyrimidine units into robust polymer networks. The inherent properties of the this compound monomer, such as its thermal stability and reactivity, would be crucial in determining the properties of the final polymeric material.

Table 2: Potential Applications of Functional Materials Derived from this compound

| Material Type | Potential Synthesis Route | Key Properties | Potential Applications |

|---|---|---|---|

| Porous Organic Polymers (POPs) | Condensation with aldehydes/ketones | High surface area, porosity, basic sites | Heterogeneous catalysis, gas storage and separation |

| Conjugated Polymers | Copolymerization with electron-donating monomers | Tunable optoelectronic properties | Organic electronics, photovoltaics, sensors |

| Supramolecular Assemblies | Self-assembly via hydrogen bonding | Ordered structures, recognition sites | Molecular sensing, host-guest chemistry |

| High-Performance Thermosets | Incorporation into polymer networks (e.g., phthalonitriles) | High thermal stability, mechanical strength | Aerospace, high-temperature composites |

Protolytic and Complexing Properties in Aqueous Media

The protolytic and complexing properties of this compound in aqueous media are of significant interest due to their influence on its biochemical and chemical applications, including its behavior as a corrosion inhibitor and its potential for forming metal-containing functional materials. The molecule possesses several ionizable groups—the amino groups and the thione/thiol group—which can undergo protonation or deprotonation depending on the pH of the solution.

The ability of this compound to form complexes with metal ions is another important characteristic. The nitrogen atoms of the pyrimidine ring and the amino groups, along with the sulfur atom of the thione group, can act as donor atoms for coordination with metal ions. The formation of stable metal complexes is crucial for its role in certain biological systems and for its application in creating coordination polymers.

The stability of these metal complexes is described by their stability constants. Studies on the complexation of substituted thiopyrimidine drugs with transition metal ions like Ni(II), Cu(II), and Zn(II) have been carried out using pH-metric methods. These studies help in determining the stoichiometry and stability of the formed complexes. The stability of metal complexes with pyrimidine derivatives often follows the Irving-Williams series, which for divalent metal ions is typically Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). bendola.com Research on 2,4,6-triaminopyrimidine has shown that it can form outer-sphere complexes with metal ions like copper(II). researchgate.net The presence of the thione group in this compound is expected to enhance its metal-coordinating ability, particularly towards softer metal ions that have a higher affinity for sulfur donors. The formation of metal complexes can also influence the adsorption of the molecule on metal surfaces, which is relevant to its application as a corrosion inhibitor.

Table 3: Expected Protolytic and Complexing Behavior of this compound

| Property | Expected Behavior | Influencing Factors | Significance |

|---|---|---|---|

| Protolytic Equilibria | Can exist in protonated, neutral, and deprotonated forms | pH of the medium | Affects solubility, bioavailability, and interaction with surfaces |

| Metal Complexation | Forms complexes with various metal ions | Nature of the metal ion, pH, presence of other ligands | Role in biological systems, formation of functional materials, corrosion inhibition mechanism |

| Donor Atoms | Ring nitrogens, amino nitrogens, thione sulfur | Hardness/softness of the metal ion | Determines the coordination chemistry and stability of the complexes |

Future Perspectives and Unaddressed Research Questions for 2,5,6 Triaminopyrimidine 4 3h Thione

Novel Synthetic Methodologies for Enhanced Selectivity and Yield

The synthesis of highly functionalized pyrimidines like 2,5,6-Triaminopyrimidine-4(3H)-thione often presents challenges in achieving high yields and regioselectivity. Future research should focus on developing more efficient and selective synthetic routes.

Current Landscape and Future Directions:

Existing methods for the synthesis of related aminopyrimidines and pyrimidine-thiones can provide a foundation for new approaches. For instance, microwave-assisted organic synthesis has been shown to reduce reaction times and improve yields for various heterocyclic compounds, including 2-aminopyrimidines. rsc.org The application of this technology to the synthesis of this compound from appropriate starting materials could offer a significant improvement over classical methods.

Furthermore, the development of regioselective amination reactions of polychloropyrimidines, potentially using palladium catalysis, could provide a versatile strategy for introducing the amino groups at specific positions. nih.gov Research into solid-phase synthesis methodologies, which have been successfully employed for the preparation of 2,4,6-triaminopyrimidines, could also be adapted. researchgate.net This approach would facilitate the creation of libraries of related compounds for screening purposes.

Unaddressed Research Questions:

Can a one-pot synthesis of this compound be developed from simple, readily available precursors to improve atom economy and reduce purification steps?

What is the feasibility of employing flow chemistry for the continuous and scalable production of this compound, potentially offering better control over reaction parameters and safety?

How can enzymatic or chemoenzymatic methods be utilized for a more sustainable and selective synthesis?

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. | Optimization of reaction conditions (temperature, time, solvent). |

| Palladium-Catalyzed Amination | High regioselectivity. | Development of suitable catalysts and ligands for amination at positions 2, 5, and 6. |

| Solid-Phase Synthesis | Amenable to library synthesis and high-throughput screening. | Development of appropriate linkers and cleavage strategies for the target molecule. |

| Flow Chemistry | Scalability, improved safety and control. | Design and optimization of a continuous flow reactor setup. |

Advanced Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and providing fundamental insights. For this compound, several computational avenues remain largely unexplored.

Tautomerism and Reactivity:

A critical aspect of this molecule is its potential for thione-thiol tautomerism. Density Functional Theory (DFT) studies on similar pyrimidine-thiones have shown that the relative stability of tautomers can be significantly influenced by the solvent. nih.govresearchgate.net A comprehensive DFT study on this compound would be invaluable to understand its predominant tautomeric form in different environments. This knowledge is crucial as the reactivity of the thione and thiol forms differs significantly.

Predicting Interactions:

Molecular dynamics (MD) simulations could be employed to study the interaction of this compound with biological macromolecules or other chemical species. This could help in identifying potential binding sites and understanding the nature of intermolecular forces at play.

Unaddressed Research Questions:

What are the precise energetic barriers for the thione-thiol tautomerization of this compound in various solvents, and how do the amino substituents influence this equilibrium?

Can DFT calculations accurately predict the sites of electrophilic and nucleophilic attack on the molecule, thereby guiding the design of new chemical transformations?

How does the molecule interact with water molecules at a quantum mechanical level, and what are the implications for its solubility and reactivity in aqueous media?

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Determine the most stable tautomer and predict reactive sites. | Understanding of intrinsic reactivity and guidance for synthetic modifications. |

| Molecular Dynamics (MD) | Simulate interactions with biomolecules or materials. | Identification of potential binding modes and interaction energies. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study enzymatic reactions or interactions in complex environments. | Detailed insight into reaction mechanisms at the active site of an enzyme. |

Exploration of New Chemical Transformations

The rich functionality of this compound provides a platform for a wide array of chemical transformations, leading to novel derivatives with potentially interesting properties.

Derivatization Strategies:

The amino groups and the thione/thiol functionality are prime targets for derivatization. The amino groups can undergo reactions such as acylation, alkylation, and Schiff base formation. The sulfur atom can be alkylated to form S-substituted derivatives or oxidized to the corresponding sulfoxide (B87167) or sulfonic acid. The exploration of these reactions could lead to a diverse library of new compounds. For instance, the alkylation of the sulfur atom in related pyrimidine-2-thiones has been a common strategy to create new derivatives. nih.gov

Cyclization Reactions:

The vicinal amino groups at positions 5 and 6 present an opportunity for the construction of fused heterocyclic systems. Reactions with appropriate bifunctional electrophiles could lead to the formation of pteridine (B1203161) or other polycyclic aromatic systems, significantly expanding the chemical space accessible from this starting material.

Unaddressed Research Questions:

What are the optimal conditions for the selective functionalization of one amino group over the others?

Can the thione group participate in cycloaddition reactions to form novel spirocyclic or fused ring systems?

What new heterocyclic scaffolds can be synthesized through condensation reactions involving the diamino functionality at positions 5 and 6?

Development of Advanced Spectroscopic Probes for In Situ Analysis

To fully understand the reactivity and transformations of this compound, the development and application of advanced spectroscopic techniques for real-time, in situ analysis are crucial.

Real-Time Reaction Monitoring:

Techniques like real-time, ultrafast multidimensional NMR spectroscopy have been used to monitor the mechanistic details of pyrimidine (B1678525) synthesis. exlibrisgroup.comacs.org Applying such methods to the synthesis and reactions of this compound could provide unprecedented insight into reaction intermediates and kinetics. Process Analytical Technology (PAT) tools, such as in situ FT-IR and Raman spectroscopy, could also be employed for continuous monitoring of reaction progress.

Fluorescent Probes:

The pyrimidine scaffold has been utilized in the design of fluorescent probes. nih.gov By strategically modifying the this compound structure, it may be possible to develop novel fluorescent sensors. For example, derivatization with fluorogenic groups that respond to changes in the local environment (e.g., pH, polarity, presence of metal ions) could lead to valuable analytical tools.

Unaddressed Research Questions:

Can 2D NMR techniques be optimized to identify and characterize transient intermediates in the synthesis and derivatization of this compound?

Is it possible to design and synthesize derivatives of this compound that exhibit aggregation-induced emission (AIE) for applications in bioimaging?

Can surface-enhanced Raman spectroscopy (SERS) be used to study the adsorption and reaction of this molecule on metallic surfaces, relevant for catalysis or sensor development?

Q & A

Q. What are the recommended storage conditions and stability considerations for 2,5,6-Triaminopyrimidine-4(3H)-thione?

The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation . Stability is critical due to its sensitivity to light and oxygen, which may lead to oxidation or polymerization. Hazard statements (H302, H315, H319) indicate risks of toxicity and irritation, necessitating proper lab safety protocols.

Q. What synthetic methodologies are commonly employed to prepare this compound?

A standard synthesis involves reacting L-arabinose-phenylhydrazone with 2,5,6-triaminopyrimidine-4(3H)-one dihydrochloride in methanol with 2-mercaptoethanol as a reducing agent. The reaction is conducted under nitrogen to avoid oxidation, followed by stirring at ambient temperature for 1.5 hours . Characterization typically employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm purity and structure .

Q. How can researchers ensure the purity of this compound derivatives?

High-performance liquid chromatography (HPLC) or LC-MS is recommended for purity analysis, especially for sulfate salt forms (e.g., 2,5,6-Triaminopyrimidin-4(3H)-one sulfate). Recrystallization from methanol or ethanol is a common purification step . Purity thresholds (e.g., ≥95%) should align with application requirements, such as pharmaceutical impurity studies .

Advanced Research Questions

Q. How does this compound contribute to antiviral drug development?

The compound and its derivatives have been studied as inhibitors of HIV-1 reverse transcriptase. Structure-activity relationship (SAR) analyses reveal that substituents at the 2-, 5-, and 6-positions modulate binding affinity. Molecular docking studies suggest interactions with key residues in the enzyme’s active site, such as Lys101 and Tyr188 . Biological evaluation includes in vitro assays to measure IC₅₀ values against viral replication .

Q. What analytical challenges arise in characterizing thione tautomerism in pyrimidine derivatives?

Thione-thiol tautomerism can complicate structural elucidation. X-ray crystallography is critical for resolving tautomeric states, as seen in related compounds like thieno[2,3-d]pyrimidine-4(3H)-thione . Computational methods (e.g., DFT calculations) supplement experimental data by predicting stable tautomers and electronic properties .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Discrepancies in activity may stem from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. For example, sulfate salt forms (CAS 35011-47-3) require rigorous control of counterion stoichiometry to ensure reproducibility . Dose-response validation and orthogonal assays (e.g., enzymatic vs. cellular) are recommended to confirm mechanisms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified as acutely toxic (Category 4) and poses risks of skin/eye irritation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Emergency measures include flushing eyes with water for ≥15 minutes and avoiding skin contact .

Methodological Considerations

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Key factors include:

- Reagent stoichiometry : Excess 2-mercaptoethanol improves thiol-mediated reduction .

- Temperature control : Ambient temperature minimizes side reactions during coupling steps .

- Inert atmosphere : Nitrogen purging prevents oxidative degradation .

Q. How can computational modeling enhance the design of pyrimidine-based therapeutics?

Molecular dynamics simulations and docking (e.g., AutoDock Vina) predict binding modes with target proteins. For anti-HIV applications, models should incorporate flexibility of the pyrimidine core and substituent effects on π-π stacking or hydrogen bonding . Quantum chemical calculations (e.g., Gaussian) further elucidate electronic properties and tautomeric stability .

Q. What are the implications of regulatory classifications for this compound derivatives?

While not classified as explosive, sulfate salts (CAS 6640-23-9) may require hazard documentation for transport and storage . Compliance with REACH and OSHA guidelines is essential, particularly for large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.